6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Description
Properties
IUPAC Name |
6-amino-7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c8-3-1-4-7(11-6(3)9)10-5(12)2-13-4/h1H,2H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJOKOITQIZNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=C(C=C2O1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-98-6 | |
| Record name | 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-hydroxypyridine with chloroacetyl chloride, followed by cyclization under basic conditions to form the oxazine ring . Another approach involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Halogen Substituents: The chloro substituent at the 7-position in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets compared to the fluoro analog, which is more electronegative but less bulky .
Amino Group Positioning: The 6-amino group is critical for hydrogen bonding in biological systems. Its absence or relocation (e.g., to the 8-position) in analogs like 7-chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one reduces solubility and target engagement .
Nitro groups (e.g., 7-nitro analog) introduce strong electron-withdrawing effects, which may destabilize the oxazine ring but enhance reactivity in electrophilic substitution reactions .
Biological Activity
6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure features a fused pyridine and oxazinone ring system, which may confer distinct biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H6ClN3O2
- Molecular Weight : 199.59 g/mol
- Structure : The compound includes an amino group at position 6 and a chlorine atom at position 7, which may influence its reactivity and biological interactions .
Potential Activities
- Antimicrobial Activity : The compound may serve as a scaffold for developing new antibacterial agents due to the presence of the amino and chloro substituents.
- Anticancer Properties : Research suggests that compounds with similar structures exhibit anticancer activity by inhibiting specific proteins involved in cancer progression .
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity .
Structure-Activity Relationship (SAR)
The biological activity of heterocyclic compounds often depends on their substituents. For this compound:
- The amino group enhances solubility and may improve interaction with biological targets.
- The chloro group can participate in electrophilic reactions or facilitate interactions with nucleophiles .
Synthesis and Testing
Recent studies have focused on synthesizing derivatives of similar compounds to evaluate their biological activities. For instance:
- A study synthesized various derivatives of pyrido[3,2-b][1,4]oxazinones and tested their activity against cancer cell lines. It was found that certain modifications significantly enhanced cytotoxicity .
Comparative Analysis
A comparative analysis of this compound with structurally related compounds has been conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino and chloro groups | Potential anticancer and antimicrobial |
| 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | Lacks chloro group | Reduced reactivity |
| 7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | Lacks amino group | Altered binding properties |
The proposed mechanism involves the interaction of the compound with specific molecular targets:
- Enzyme Inhibition : By binding to the active sites of enzymes such as proteases or kinases.
- Receptor Modulation : Altering receptor conformation may lead to changes in signal transduction pathways relevant to disease processes .
Q & A
Q. Critical Parameters :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, 2-bromo-2-methylpropionic acid ethyl ester | Not specified | |
| Nitration | HNO₃, H₂SO₄, 0°C–RT | "Excellent" | |
| Reduction | LiAlH₄, THF, reflux | ~86% |
Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Use DMSO-d₆ to observe NH₂ protons (δ ~6.5 ppm) and carbonyl carbons (δ ~165 ppm). Cross-validate with DEPT-135 for CH₂/CH groups in the oxazine ring .
- X-ray Crystallography : Resolve stereochemistry and bond angles. For example, provides SMILES/InChI data, which can guide structural validation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₁₀ClN₃O₂: theoretical 227.05 g/mol).
Q. Key Considerations :
- Solvent Effects : DMSO may broaden NH₂ peaks; use D₂O exchange to confirm exchangeable protons.
- Crystallization : Optimize solvent (e.g., ethyl acetate/hexane) for single-crystal growth.
Advanced: How do substituents at the 7-position (e.g., Cl, NH₂) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
Methodological Answer:
- Substituent Effects :
- SAR Study Design :
- Analog Synthesis : Prepare derivatives via nucleophilic substitution (e.g., replace Cl with F, Br) .
- Bioassays : Test inhibition of targets (e.g., kinases, PARP-1) using IC₅₀ assays. demonstrates writhing tests in mice for analgesic activity .
- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding modes with MAGL or PARP-1 .
Q. Table 2: Substituent Impact on Activity
| Substituent | Bioactivity Trend | Example Target | Reference |
|---|---|---|---|
| Cl | ↑ Lipophilicity, binding | PARP-1 | |
| NH₂ | ↑ Solubility, H-bonding | Analgesic targets |
Advanced: How can researchers resolve contradictions in solubility data across studies?
Methodological Answer:
Contradictions arise from variations in:
Q. Table 3: Solubility Data Comparison
| Compound Form | DMSO Solubility (mg/mL) | Water Solubility | Reference |
|---|---|---|---|
| Free base | 21 | <1 | |
| Benzenesulfonate | 126 | <1 |
Recommendation : Report salt form, purity, and method in publications.
Advanced: What computational strategies predict binding affinity with biological targets like MAGL or PARP-1?
Methodological Answer:
Q. Key Findings :
- Halogen Bonding : Cl at position 7 enhances affinity for PARP-1’s adenine pocket .
- Oxazine Flexibility : Conformational analysis (RMSD plots) reveals optimal binding poses.
Advanced: How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Resolve broadening due to tautomerism (e.g., keto-enol forms).
- 2D Techniques : Use HSQC/HMBC to assign ambiguous peaks. For example, HMBC correlations confirm NH₂ connectivity to C-6 .
- Cross-Validation : Compare with X-ray data (e.g., ’s InChI string) .
Case Study : ’s 7-chloro-3-oxo derivative showed C=O at 168 ppm in 13C NMR, aligning with calculated values (DFT: 170 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
